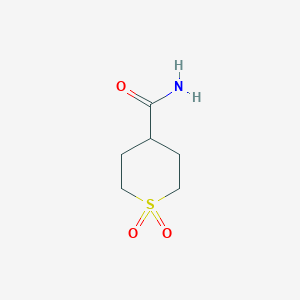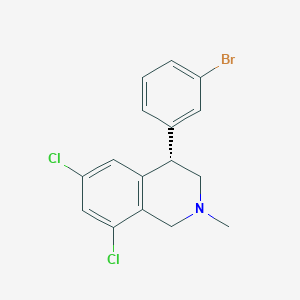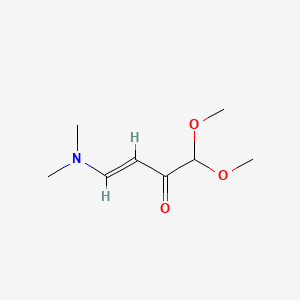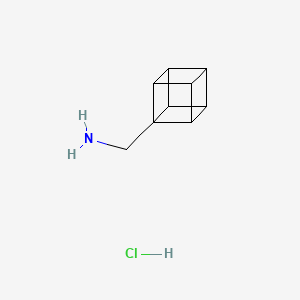![molecular formula C14H20N2O4 B3111964 Methyl (2s)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoate CAS No. 187035-39-8](/img/structure/B3111964.png)
Methyl (2s)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoate
Descripción general
Descripción
Methyl (2s)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoate is a chemical compound that has attracted attention in the scientific community due to its potential in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is commonly referred to as Boc-Lys(Abz)-OH, and it has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Intermediates
Methyl (2S)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoate is a compound of interest in the field of synthetic chemistry, serving as a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals. Its applications in scientific research primarily involve its role in the development of novel synthetic routes and the exploration of its chemical reactivity to produce compounds with potential therapeutic benefits.
Synthesis of Key Intermediates : This compound is a crucial starting material in the synthesis of RWJ-53308, an orally active antagonist of the platelet fibrinogen receptor, highlighting its importance in the development of therapeutic agents. The efficient stereoselective synthesis of this compound involves hydrogenation and novel procedures for the removal of chiral auxiliaries under mild conditions, demonstrating its versatility in synthetic chemistry H. Zhong et al., 1999.
Transformation into Diverse Compounds : It has been utilized in acid-catalyzed reactions to yield various substitution products, showcasing its reactivity and potential for generating diverse molecular structures. This adaptability is critical for the synthesis of compounds with varied biological activities, further emphasizing its utility in medicinal chemistry Janez Baš et al., 2001.
Coordination Chemistry : The compound has also found applications in coordination chemistry, serving as a ligand for cations. Despite minor resonant scattering, its structure has been determined, showcasing its potential in the study of enantiopure coordination complexes. Such research provides valuable insights into the design of novel coordination compounds for various applications, including catalysis and material science Ai Wang et al., 2019.
Photolytic Studies : Research involving the photolysis of N-tert-butoxy-2-pyridone, which releases tert-butoxyl radicals, indicates the compound's relevance in understanding the mechanisms of photooxidative damage to nucleic acids. Such studies are vital for developing protective strategies against oxidative damage, with implications for disease prevention and treatment W. Adam et al., 2002.
Sensitization of Near-Infrared Emitting Lanthanides : In the field of materials science, the compound has been used to synthesize complexes that sensitize near-infrared emission from lanthanide ions. This application is significant for developing new materials with potential uses in sensing, imaging, and telecommunications Simon J. A. Pope et al., 2005.
Propiedades
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-4-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16-11(12(17)19-4)9-10-5-7-15-8-6-10/h5-8,11H,9H2,1-4H3,(H,16,18)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPNTBDWQKLOBS-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=NC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=NC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



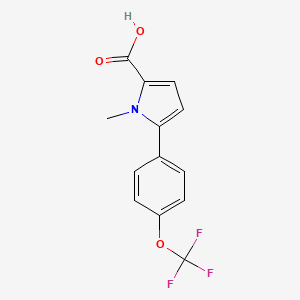
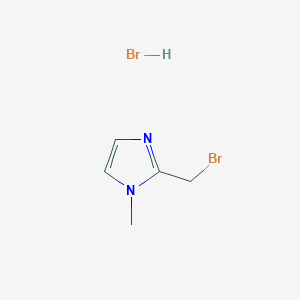

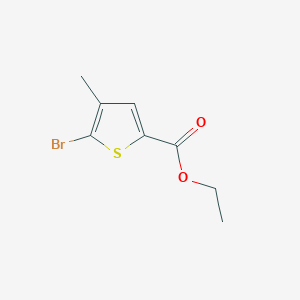

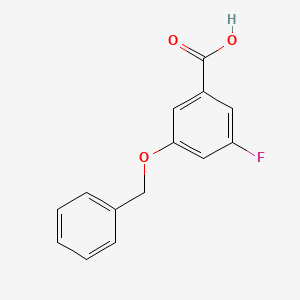

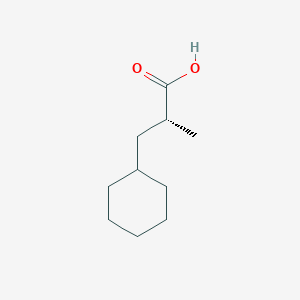
![7-(2-Furyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3111946.png)
![4-[(1-Methylpyrrolidin-2-yl)methoxy]aniline](/img/structure/B3111952.png)
